molecular formula C20H30ClNO6 B4000919 1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate

1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate

Cat. No.: B4000919
M. Wt: 415.9 g/mol
InChI Key: SSSBQWOXSGEYBO-UHFFFAOYSA-N
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Description

1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C20H30ClNO6 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.1761654 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Free Radical Scavengers and DNA Damage Repair

N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC) have been utilized to modulate the genotoxicity of ethoxyquin, an antioxidant used primarily in animal feeds. These compounds, related to the chemical class of 1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate, showed potential in reducing DNA damage induced by ethoxyquin in human lymphocytes, highlighting the role of free radicals in genotoxicity and the potential for cellular repair mechanisms to modulate DNA damage levels. This study underscores the significance of understanding the interactions between chemical compounds and biological systems to mitigate adverse effects such as DNA damage (Skolimowski et al., 2010).

Catalytic Phenol and Aniline Oxidations

Dirhodium caprolactamate has been identified as an efficient catalyst for the generation of the tert-butylperoxy radical from tert-butyl hydroperoxide, which serves as a potent oxidant for phenols and anilines. This reaction, part of studies exploring the utility of tert-butyl-based compounds in synthetic chemistry, demonstrates the capacity for selective oxidation processes that could be leveraged for the synthesis of various organic compounds. The research provides insights into the mechanisms of catalytic oxidation and the potential for developing novel synthetic pathways for chemical production (Ratnikov et al., 2011).

Electrochromic and Ion Receptor Properties of Polymers

Research on N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole has revealed significant potential in the development of materials with electrochromic and ion receptor properties. These polymers exhibit stability and reversible redox processes, alongside selective responses to specific ions such as Na+ and Ag+. Such materials could have wide-ranging applications, from metal recovery to ion sensing, demonstrating the versatility of pyrrolidine-based compounds in material science (Mert et al., 2013).

Properties

IUPAC Name

1-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2.C2H2O4/c1-18(2,3)16-14-15(19)6-7-17(16)22-13-12-21-11-10-20-8-4-5-9-20;3-1(4)2(5)6/h6-7,14H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSBQWOXSGEYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate
Reactant of Route 2
1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate
Reactant of Route 3
1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate
Reactant of Route 4
1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate
Reactant of Route 5
1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate
Reactant of Route 6
1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate

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